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Technical Support Center: IM21.7c LNP
Formulations
Welcome to the technical support center for troubleshooting low mRNA encapsulation in

IM21.7c lipid nanoparticle (LNP) formulations. This resource is designed for researchers,

scientists, and drug development professionals to provide clear guidance and answers to

common issues encountered during experimentation.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
This section addresses specific issues you might encounter during the formulation of mRNA-

loaded LNPs using the cationic lipid IM21.7c.

Q1: My mRNA encapsulation efficiency is consistently low. What are the most critical factors to

investigate?

A1: Low encapsulation efficiency is a common challenge in LNP formulation. Several factors

can contribute to this issue. We recommend a systematic approach to troubleshooting,

focusing on three key areas: Lipid Formulation, Aqueous Phase Composition, and Microfluidic

Mixing Parameters. A logical workflow for troubleshooting is outlined below.
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Q2: How does the lipid composition affect mRNA encapsulation, and what are the

recommended molar ratios for an IM21.7c formulation?

A2: The molar ratio of the lipid components is critical for efficient mRNA encapsulation and

overall LNP stability.[1] Each lipid plays a specific role:

Cationic/Ionizable Lipid (IM21.7c): Directly interacts with the negatively charged mRNA

backbone, facilitating encapsulation.[2]

Helper Lipid (e.g., DOPE, DSPC): Contributes to the structural integrity of the LNP.[3]

Cholesterol: Modulates membrane fluidity and stability.[3]

PEG-Lipid (e.g., DMG-PEG2k): Controls particle size during formation and provides steric

stability to prevent aggregation.[3]

An imbalance in these components can lead to inefficient mRNA complexation or unstable

particle formation. Polyplus-Sartorius, the manufacturer of LipidBrick® IM21.7c, recommends

the following optimized molar ratios for a 5-lipid formulation.

Lipid Component Recommended Molar Ratio (%)

IM21.7c (Cationic Lipid) 10 - 40%

Ionizable Lipid (e.g., DODMA) 20 - 50%

Helper Lipid (e.g., DPyPE) 10%

Cholesterol 15 - 30%

PEG-Lipid (e.g., DSG-PEG2k) 1.5 - 5%

Table 1: Recommended Molar Ratios for

IM21.7c LNP Formulation. Data sourced from

the Polyplus-Sartorius protocol for LipidBrick®

IM21.7c.

Q3: What is the optimal pH for the aqueous buffer when formulating IM21.7c LNPs?
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A3: The pH of the aqueous buffer containing the mRNA is a critical parameter for efficient

encapsulation. A slightly acidic pH is necessary to ensure that the ionizable lipids are

protonated (positively charged), which facilitates the electrostatic interaction with the negatively

charged mRNA backbone. For IM21.7c formulations, a pH of 4.0 is recommended for the

aqueous phase.[4] Using a buffer outside of this optimal range can significantly reduce

encapsulation efficiency.

Buffer Component Recommended pH

Sodium Acetate or Sodium Citrate 4.0

Table 2: Recommended pH for Aqueous Phase

in IM21.7c LNP Formulation. Data sourced from

the Polyplus-Sartorius protocol for LipidBrick®

IM21.7c.

Q4: How do microfluidic mixing parameters influence mRNA encapsulation?

A4: The microfluidic mixing process is where the self-assembly of LNPs occurs. The key

parameters to control are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the

aqueous and ethanolic phases.

Total Flow Rate (TFR): Influences the mixing time and can affect particle size and

polydispersity.

Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (ethanolic)

phase flow rate. This parameter has a significant impact on the final LNP characteristics,

including encapsulation efficiency.

For IM21.7c LNP formulation using a NanoAssemblr™ microfluidic cartridge, a Total Flow Rate

of 10 mL/min and a volumetric ratio of 3:1 (Aqueous:Ethanol) are recommended. Deviations

from these parameters can lead to suboptimal mixing conditions and consequently, lower

encapsulation efficiency.[5]
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Parameter Recommended Value

Total Flow Rate (TFR) 10 mL/min

Flow Rate Ratio (FRR) (Aqueous:Ethanol) 3:1

Table 3: Recommended Microfluidic Mixing

Parameters for IM21.7c LNP Formulation. Data

sourced from the Polyplus-Sartorius protocol for

LipidBrick® IM21.7c.

Q5: Can the quality of the mRNA and lipids impact encapsulation efficiency?

A5: Absolutely. The purity and integrity of both the mRNA and the lipid components are

paramount for successful LNP formulation.

mRNA Quality: Ensure that your mRNA is of high purity, intact, and free from contaminants

such as residual proteins, DNA, and organic solvents from the in vitro transcription reaction.

Degradation of mRNA will lead to lower encapsulation of the full-length product.

Lipid Quality: Use high-purity lipids and ensure they have been stored correctly to prevent

degradation. For IM21.7c, it is recommended to solubilize the powder in ethanol at a

concentration of 100 mM, which can be facilitated by sonication at up to 37°C for 30 minutes,

followed by vortexing. Once solubilized, the solution can be stored at 4°C.

Quantitative Data on Formulation Parameters
The following tables provide illustrative data on how varying formulation parameters can affect

mRNA encapsulation efficiency.

Disclaimer:The data presented in Tables 4 and 5 are derived from studies using different

ionizable/cationic lipids and are provided for educational purposes to demonstrate general

trends. These results are not specific to IM21.7c and should not be considered as a direct

representation of its performance. Optimization of the formulation is necessary for your specific

mRNA and IM21.7c LNP system.
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N/P Ratio LNP Diameter (nm)
Encapsulation Efficiency
(%)

2 72 40

4 55 65

6 50 75

8 48 80

Table 4: Illustrative Example of

the Effect of N/P Ratio on LNP

Size and Encapsulation

Efficiency. Data adapted from

a study on KC2 mRNA LNPs.

[6][7]
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Total Flow Rate (mL/min)
Flow Rate Ratio
(Aqueous:Ethanol)

Encapsulation Efficiency
(%)

10 1:1 ~85

10 3:1 >95

10 5:1 >95

55 1:1 ~80

55 3:1 >95

55 5:1 >95

100 1:1 ~75

100 3:1 >95

100 5:1 >95

Table 5: Illustrative Example of

the Effect of Microfluidic

Parameters on Encapsulation

Efficiency for a Cationic Lipid-

based LNP. Data adapted from

a study using DOTAP-based

LNPs.[8]

Experimental Protocols
Protocol: Determining mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the steps to measure the encapsulation efficiency of mRNA in LNPs

using the Quant-iT RiboGreen RNA Assay Kit. The principle of this assay is to measure the

fluorescence of the RiboGreen dye, which binds to RNA. By measuring the fluorescence of the

intact LNPs (measuring unencapsulated mRNA) and the lysed LNPs (measuring total mRNA),

the encapsulation efficiency can be calculated.[5]

Materials:
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Quant-iT RiboGreen RNA Assay Kit

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

Triton X-100 solution (e.g., 2% in TE buffer)

96-well black fluorescence microplate

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~528 nm)

mRNA standard of known concentration

Your mRNA-LNP samples

Procedure:

Preparation of Reagents:

Prepare a working solution of the RiboGreen reagent by diluting it in TE buffer according

to the manufacturer's instructions. Protect this solution from light.

Prepare a lysis buffer containing Triton X-100 (e.g., 0.5-1% final concentration) in TE

buffer.

Preparation of Standard Curve:

Prepare a series of mRNA standards of known concentrations in TE buffer. This will be

used to quantify the amount of mRNA in your samples.

Sample Preparation:

For each LNP sample, prepare two sets of dilutions in TE buffer in the 96-well plate:

Set A (Intact LNPs): Dilute the LNP sample to a suitable concentration within the linear

range of the standard curve.

Set B (Lysed LNPs): Dilute the LNP sample to the same concentration as Set A, but in

the lysis buffer containing Triton X-100.
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Incubate the plate for a short period (e.g., 10-15 minutes at 37°C) to ensure complete lysis

of the LNPs in Set B.[8]

Fluorescence Measurement:

Add the RiboGreen working solution to all wells containing the standards and samples.

Incubate for the recommended time, protected from light.

Measure the fluorescence using a microplate reader at the appropriate excitation and

emission wavelengths.

Calculation of Encapsulation Efficiency:

Use the standard curve to determine the concentration of mRNA in both the intact

(unencapsulated mRNA) and lysed (total mRNA) samples.

Calculate the encapsulation efficiency (EE) using the following formula:

EE (%) = ( [Total mRNA] - [Unencapsulated mRNA] ) / [Total mRNA] * 100

Visualizations
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Solutions

Low Encapsulation
Efficiency Observed

Incorrect Lipid
Molar Ratios?

Aqueous Buffer pH
not 4.0?

No

Adjust Molar Ratios
(See Table 1)

Yes

Suboptimal TFR/FRR?

No

Prepare Fresh Buffer
at pH 4.0

YesPoor mRNA Integrity
or Purity?

No

Optimize TFR and FRR
(e.g., 10 mL/min, 3:1)

Yes

Lipid Degradation?

No

Verify mRNA Quality
(e.g., Gel Electrophoresis)

Yes

Use Fresh, Properly
Stored Lipids

Yes

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15578559?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LipidBrick® IM21.7c: Cationic Lipids For LNP Formulation [cellandgene.com]

2. sartorius.com [sartorius.com]

3. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy
and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

4. Innovative Solutions For mRNA Vaccine Manufacturing A Practical Guide Using Polyplus
LipidBrick And Services [cellandgene.com]

5. youtube.com [youtube.com]

6. Ionization and structural properties of mRNA lipid nanoparticles influence expression in
intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]

7. scispace.com [scispace.com]

8. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [troubleshooting low mRNA encapsulation in IM21.7c
LNPs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578559#troubleshooting-low-mrna-encapsulation-
in-im21-7c-lnps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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